molecular formula C7H15Cl2N2O3P B1666837 Aldoifosfamide CAS No. 120144-70-9

Aldoifosfamide

Cat. No.: B1666837
CAS No.: 120144-70-9
M. Wt: 277.08 g/mol
InChI Key: IPTJZZUYNOWWHM-UHFFFAOYSA-N
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Description

Aldoifosfamide is a tautomeric form of 4-hydroxyifosfamide, which is an active metabolite of the chemotherapeutic agent ifosfamide. Ifosfamide is an alkylating agent used in the treatment of various cancers, including testicular cancer, ovarian cancer, cervical cancer, osteosarcoma, bladder cancer, small cell lung cancer, and non-Hodgkin’s lymphoma . This compound plays a crucial role in the pharmacodynamics of ifosfamide, contributing to its cytotoxic effects on cancer cells.

Preparation Methods

Aldoifosfamide is not synthesized directly but is formed as a metabolite of ifosfamide. Ifosfamide undergoes activation via the cytochrome P450 enzymatic system in the liver to form 4-hydroxyifosfamide, which exists in equilibrium with this compound . The industrial production of ifosfamide involves the synthesis of its precursor compounds, followed by activation through enzymatic pathways.

Chemical Reactions Analysis

Aldoifosfamide undergoes several chemical reactions, primarily involving oxidation and reduction. One notable reaction is its conversion to carboxylifosfamide via the action of retinal dehydrogenase 1 . Another significant reaction is the formation of isophosphamide mustard, an active metabolite with cytotoxic properties . These reactions are crucial for the therapeutic effects of ifosfamide, as they lead to the formation of compounds that can alkylate DNA and induce cell death in cancer cells.

Scientific Research Applications

Mechanism of Action

The mechanism of action of aldoifosfamide involves its conversion to active metabolites that can alkylate DNA. Ifosfamide requires biotransformation in the liver by the cytochrome P450 system to become active . The active metabolites, including this compound, form covalent bonds with DNA, leading to cross-linking and strand breakage. This disrupts DNA replication and transcription, ultimately inducing apoptosis in cancer cells. The specific isoenzymes responsible for the metabolism of ifosfamide include CYP3A and CYP2B1/CYP2C11 .

Comparison with Similar Compounds

Aldoifosfamide is similar to other oxazaphosphorine compounds, such as cyclophosphamide, trofosfamide, mafosfamide, sufosfamide, and glufosfamide . These compounds share a common mechanism of action as alkylating agents and are used in the treatment of various cancers. this compound is unique in its specific metabolic pathway and the formation of distinct active metabolites. This uniqueness contributes to its particular therapeutic profile and potential side effects.

Properties

CAS No.

120144-70-9

Molecular Formula

C7H15Cl2N2O3P

Molecular Weight

277.08 g/mol

IUPAC Name

3-bis(2-chloroethylamino)phosphoryloxypropanal

InChI

InChI=1S/C7H15Cl2N2O3P/c8-2-4-10-15(13,11-5-3-9)14-7-1-6-12/h6H,1-5,7H2,(H2,10,11,13)

InChI Key

IPTJZZUYNOWWHM-UHFFFAOYSA-N

SMILES

C(COP(=O)(NCCCl)NCCCl)C=O

Canonical SMILES

C(COP(=O)(NCCCl)NCCCl)C=O

Appearance

Solid powder

Key on ui other cas no.

120144-70-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aldoifosfamide;  UNII-S1JX147O5E;  Mitoxana;  Ifex

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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